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Compound of Interest

Compound Name: 1-Ethynyl-2-fluorobenzene
CAS No.: 766-49-4
Cat. No.: B1630581

Get Quote

\ J

Precision Engineering of Fluorinated Scaffolds in Drug Discovery

Executive Summary

1-Ethynyl-2-fluorobenzene (CAS: 766-49-4), also known as 2-fluorophenylacetylene, is a
critical fluorinated building block in modern medicinal chemistry and materials science.[1][2][3]
Its strategic value lies in the ortho-fluorine substitution, which exerts unique electronic and
steric influences on the terminal alkyne. This guide provides a comprehensive technical
analysis of its physicochemical properties, synthetic protocols, and applications in "Click
Chemistry" (CUAAC) and Sonogashira cross-coupling, designed for researchers requiring high-
purity intermediates for structure-activity relationship (SAR) studies.

Physicochemical Profile

Precise stoichiometry is the bedrock of reproducible synthesis. The following data aggregates
experimental and computed values to ensure accurate molarity calculations.

Table 1: Core Physical Data
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Property Value Unit Notes
) Standard Atomic
Molecular Weight 120.12 g/mol ]
Weights
) ) For High-Res MS
Monoisotopic Mass 120.0375 Da
(HRMS)
Molecular Formula - -
CAS Number 766-49-4 - -
. . @ 12 mmHg
Boiling Point 40 - 42 °C
(Reduced Pressure)
N ) Predicted @ 760
Boiling Point (Atm) ~150 °C
mmHg
Density 1.06 g/mL @ 25 °C
Refractive Index 1.526 - -
Colorless to light o
Appearance - Liquid

brown

Critical Handling Note: While the atmospheric boiling point is ~150°C, the compound is volatile.

Evaporation during concentration steps (rotary evaporation) must be monitored carefully. Do not

exceed 30°C bath temperature under high vacuum (<10 mbatr).

The Fluorine Effect in Medicinal Chemistry

Why select the ortho-fluoro isomer over the meta or para analogues? The decision is rarely

arbitrary; it is driven by bioisosteric and conformational control.
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» Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is highly resistant to Cytochrome
P450 oxidation. Placing fluorine at the ortho position blocks labile metabolic sites on the
phenyl ring, extending the half-life (

) of the final drug candidate.

o Conformational Locking: The fluorine atom acts as a weak hydrogen bond acceptor. In biaryl
systems derived from this alkyne, the ortho-fluorine can induce a specific twist angle via
electrostatic repulsion with lone pairs or attraction to amide hydrogens, locking the molecule
into a bioactive conformation.

e pKa Modulation: The high electronegativity of fluorine lowers the pKa of the terminal alkyne
proton (~24-25), making it slightly more acidic and reactive in metallation steps compared to
non-fluorinated phenylacetylene.

Synthetic Protocol: Sonogashira Coupling &
Deprotection

The industrial standard for accessing 1-ethynyl-2-fluorobenzene is the Sonogashira Cross-
Coupling of 1-fluoro-2-iodobenzene with trimethylsilylacetylene (TMSA), followed by
desilylation.

Workflow Visualization

The following diagram outlines the catalytic cycle and process flow.
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Figure 1: Step-wise synthesis flow from aryl halide to terminal alkyne.

Detailed Methodology

This protocol is designed to be self-validating: the color changes and TLC spots serve as
checkpoints.

Step 1: Coupling (Formation of TMS-intermediate)

e Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Cycle
argon/vacuum 3 times to remove oxygen (Critical:

promotes homocoupling of the alkyne to form diynes).

e Charge: Add 1-fluoro-2-iodobenzene (1.0 equiv), Pd(PPh

)

Cl
(0.02 equiv), and Cul (0.01 equiv).

e Solvent: Add anhydrous Triethylamine (TEA) (or a 1:1 THF/TEA mix). Degas the solvent prior
to addition.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1630581/docs?utm_src=pdf-body-img#technical-guide-1-ethynyl-2-fluorobenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630581?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Initiation: Add Trimethylsilylacetylene (TMSA) (1.2 equiv) dropwise via syringe.
o Observation: The solution will darken (yellow

brown/black) as the Pd(0) species generates and the cycle begins. Salts (

) will precipitate.
e Reaction: Stir at room temperature for 30 mins, then heat to 50°C for 4-6 hours.

o Validation: Check TLC (Hexane). The starting iodide spot should disappear.

Step 2: Desilylation (Deprotection)

o Workup Step 1: Filter the reaction mixture through a Celite pad to remove Pd/Cu residues.
Concentrate the filtrate.

o Reaction: Redissolve the crude oil in Methanol (MeOH). Add Potassium Carbonate (

) (1.5 equiv). Stir at room temperature for 1 hour.

o Mechanism:[4][5] Methoxide attacks the silicon atom, releasing the terminal alkyne.

 Purification: Dilute with water, extract with Pentane or Diethyl Ether (avoid DCM if possible to
prevent halogen exchange traces, though rare). Wash with brine. Dry over

« Isolation: Carefully concentrate under reduced pressure (keep bath <30°C). Purify via short-
path silica column chromatography (100% Pentane).

Applications: "Click" Chemistry & Beyond

The terminal alkyne group allows this molecule to serve as a "warhead" for probing biological
systems via Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC).

Reaction Engineering for Triazole Synthesis

When reacting 1-ethynyl-2-fluorobenzene with an azide-tagged biomolecule:
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o Catalyst:

+ Sodium Ascorbate (generates Cu(l) in situ).
e Solvent: t-BuOH /

(1:2).

o Benefit: The ortho-fluorine atom remains chemically inert during the "Click" reaction but
influences the lipophilicity of the resulting triazole product.

[1-Ethynyl-2-f|uorobenzen9
T
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(Ascorbate/CuS04) 1,2,3-Triazole
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Figure 2: CUAAC pathway yielding the 1,4-disubstituted triazole regioisomer.
Safety & Handling (SDS Summary)
o Flammability: Flash point is low (<37°C). Ground all equipment to prevent static discharge.[6]

» Storage: Store at 2-8°C. Stabilize with trace BHT if storing for >6 months to prevent
polymerization.

o Health: Irritating to eyes, respiratory system, and skin.[2] Use Fume Hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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